molecular formula C8H6F4O B1293907 (1,1,2,2-Tetrafluoroethoxy)benzene CAS No. 350-57-2

(1,1,2,2-Tetrafluoroethoxy)benzene

Cat. No. B1293907
CAS RN: 350-57-2
M. Wt: 194.13 g/mol
InChI Key: GRDIVJPQARIBNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated benzene derivatives has been explored in various studies. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, which involved the reaction of lithium dimesitylphosphide with hexafluorobenzene . Additionally, the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was accomplished from di-2-thenoylmethane after a multi-step process, demonstrating the complexity and versatility of synthetic methods for fluorinated aromatic compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetrafluorobenzene was determined using gas-phase electron diffraction and ab initio calculations, revealing a slight deviation from D6h symmetry and providing detailed bond lengths and angles . X-ray crystallography was employed to investigate the structures of various fluorinated benzene derivatives, including 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, which displayed unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The reactivity of fluorinated benzene derivatives has been studied, with 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene undergoing cycloaddition reactions to yield benzo[c]thiophene derivatives . The crystal structure of 1,2,3,5-tetrafluorobenzene was analyzed, highlighting the role of weak intermolecular interactions such as C–H⋯F–C hydrogen bonding in crystal packing .

Physical and Chemical Properties Analysis

The redox properties of fluorinated benzene derivatives were explored, with electrochemical measurements carried out to investigate the redox potential of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives . The mesomorphic behavior of 1,2,4,5-tetrasubstituted benzenes with various substituents was studied, revealing nematogenic properties and smectic C phases, which are influenced by molecular shape and pi-pi interactions .

Safety And Hazards

This compound is considered hazardous. It is classified as flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with it are GHS02 and GHS07 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1,1,2,2-tetrafluoroethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDIVJPQARIBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188534
Record name (1,1,2,2-Tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1,2,2-Tetrafluoroethoxy)benzene

CAS RN

350-57-2
Record name (1,1,2,2-Tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1,1,2,2-tetrafluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1,2,2-Tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,1,2,2-tetrafluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JX Qiao, TC Wang, LP Adam, AYA Chen… - Journal of Medicinal …, 2015 - ACS Publications
Cholesteryl ester transfer protein (CETP) inhibitors raise HDL-C in animals and humans and may be antiatherosclerotic by enhancing reverse cholesterol transport (RCT). In this article, …
Number of citations: 11 pubs.acs.org
HY Huang, H Li, M Cordier, JF Soulé… - European Journal of …, 2020 - Wiley Online Library
The reactivity of di‐, tri‐ and tetra‐fluoroalkoxy‐substituted bromobenzenes in the direct arylation of 5‐membered ring heteroarenes using palladium catalysis was explored. High yields …
XL LV, C HE, YG LI, J GU, CJ GONG - Acta Chimica Sinica, 2010 - sioc-journal.cn
The synthesis of perfluorocyclobutyl aryl ether-based polymers via Kumada catalyst-tranfer polycondensation was studied. Firstly, 1-bromo-4-(1, 2, 2-trifluorovinyloxy) benzene was …
Number of citations: 1 sioc-journal.cn
R Sun, Y Liu, Y Zhang, L Xiong… - Journal of agricultural and …, 2011 - ACS Publications
Enormous numbers of synthetic fluorine-containing compounds have been widely used in a variety of fields, especially in drug and pesticide design. To find novel insect growth …
Number of citations: 17 pubs.acs.org
L Kong, T Qi, Z Ren, Y Jin, Y Li, Y Cheng, F Xiao - RSC advances, 2016 - pubs.rsc.org
Perfluorocyclobutylidene (PFCB) polymers have gained much interest as the next generation fluoropolymers due to their low dielectric constant, low surface energy, thermal and thermal …
Number of citations: 27 pubs.rsc.org
S Krupčíková - 2018 - is.muni.cz
Anotace: Tato bakalářská práce se zabývá přípravou knihovny substituovaných tetrafluorethyl sulfinátů a porovnáním vícero syntetických přístupů. Jednotlivé metody přípravy byly …
Number of citations: 2 is.muni.cz
F He, K Jin, J Wang, Y Luo, J Sun… - … Chemistry and Physics, 2015 - Wiley Online Library
Polymers with both low water uptake and a low dielectric constant have seen interest from both the electronic and microelectronic industries for several years. They play a crucial role in …
Number of citations: 40 onlinelibrary.wiley.com
H Huang - 2021 - theses.hal.science
In the first chapter of my thesis, I summarized general mechanistic information on palladium-catalyzed sp2 CH bond functionalization and detailed several literature results on the direct …
Number of citations: 4 theses.hal.science
Y Yuan, S Diao, C Zhao, M Wang… - Polymers for …, 2020 - Wiley Online Library
Polysiloxanes with high molecular weight (M n > 100 000, M w /M n < 2.2) containing various quantity of trifluoroethylene aryl ether groups were prepared by anion ring opening …
Number of citations: 3 onlinelibrary.wiley.com
X Wu, X Li, J Zhong, X Xu, B Xu, B Ai - Silicon, 2023 - Springer
Silicone resin is a coating material with good performance. The improvement of its thermal stability and hydrophobicity has always been the pursuit of researchers. In this paper, a series …
Number of citations: 0 link.springer.com

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